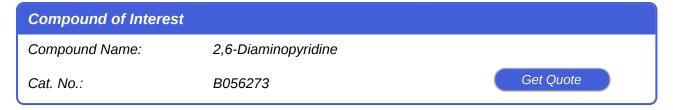


Spectroscopic Profile of 2,6-Diaminopyridine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2,6-diaminopyridine**, a crucial building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The empirical formula for **2,6-diaminopyridine** is C₅H₇N₃, with a molecular weight of 109.13 g/mol .[1] The spectroscopic data presented below has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **2,6-diaminopyridine** in solution. The spectra are typically recorded in deuterated solvents such as DMSO-d₆ or acetone.

¹H NMR (Proton NMR) Data



Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Solvent
H-3, H-5	~5.8 - 6.0	Doublet	DMSO-d ₆
H-4	~7.1 - 7.3	Triplet	DMSO-d ₆
-NH ₂	~5.4	Broad Singlet	DMSO-d ₆

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

Carbon Assignment	Chemical Shift (δ) ppm	Solvent
C-2, C-6	~159 - 161	DMSO-d ₆
C-4	~138 - 140	DMSO-d ₆
C-3, C-5	~95 - 97	DMSO-d ₆

Note: The signals for C-2 and C-6, as well as C-3 and C-5, are equivalent due to the molecule's symmetry.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in **2,6-diaminopyridine**. The solid-state spectrum is typically obtained using a KBr pellet or as a Nujol mull.



Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3450 - 3300	N-H Stretch (asymmetric & symmetric)	Strong, Broad
3200 - 3100	Aromatic C-H Stretch	Medium
1640 - 1580	C=C and C=N Ring Stretching	Strong
1480 - 1440	N-H Bend (scissoring)	Medium
850 - 750	C-H Out-of-plane Bend	Strong

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is commonly used to determine the molecular weight and fragmentation pattern of **2,6-diaminopyridine**.

m/z (Mass-to-Charge Ratio)	Assignment	Relative Abundance
109	[M] ⁺ (Molecular Ion)	High
82	[M - HCN]+	Moderate
81	[M - H - HCN]+	Moderate
55	C ₄ H ₅ +	Low
39	СзНз+	Moderate

The molecular ion peak at m/z 109 confirms the molecular weight of **2,6-diaminopyridine**.[2][3]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:



- Weigh approximately 5-10 mg of **2,6-diaminopyridine**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
- If an internal standard is required, a small amount of tetramethylsilane (TMS) can be added $(\delta = 0.00 \text{ ppm})$.

Instrumental Parameters (General):

- Spectrometer: A 300-500 MHz NMR spectrometer.
- ¹H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 8-16.
 - Relaxation delay: 1-5 seconds.
 - Spectral width: -2 to 12 ppm.
- 13C NMR:
 - Pulse sequence: Proton-decoupled pulse experiment.
 - Number of scans: 128-1024 (or more, as ¹³C has a low natural abundance).
 - Relaxation delay: 2-10 seconds.
 - Spectral width: 0 to 200 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).



- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS).
- Integrate the peaks in the ¹H NMR spectrum.
- Perform peak picking to identify the chemical shifts in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy (FT-IR)

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of 2,6-diaminopyridine with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet-forming die.
- Apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Sample Preparation (Thin Solid Film):

- Dissolve a small amount of 2,6-diaminopyridine in a volatile organic solvent (e.g., methylene chloride or acetone).
- Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.[4]

Instrumental Parameters:

- Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
- Scan Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.



- Number of Scans: 16-32.
- Background: A background spectrum of the empty sample compartment (or a clean salt plate) should be collected before running the sample spectrum.

Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Perform peak picking to identify the wavenumbers of the absorption bands.

Mass Spectrometry (EI-MS)

Sample Introduction:

- For volatile solids, a direct insertion probe (DIP) can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.
- The probe is inserted into the high-vacuum source of the mass spectrometer, and the sample is gently heated to promote vaporization.

Instrumental Parameters:

- Ionization Method: Electron Ionization (EI).[5]
- Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns).[6]
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
- Mass Range: Typically scanned from m/z 35 to 300.
- Source Temperature: 150-250 °C.

Data Processing:

• The instrument software will generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

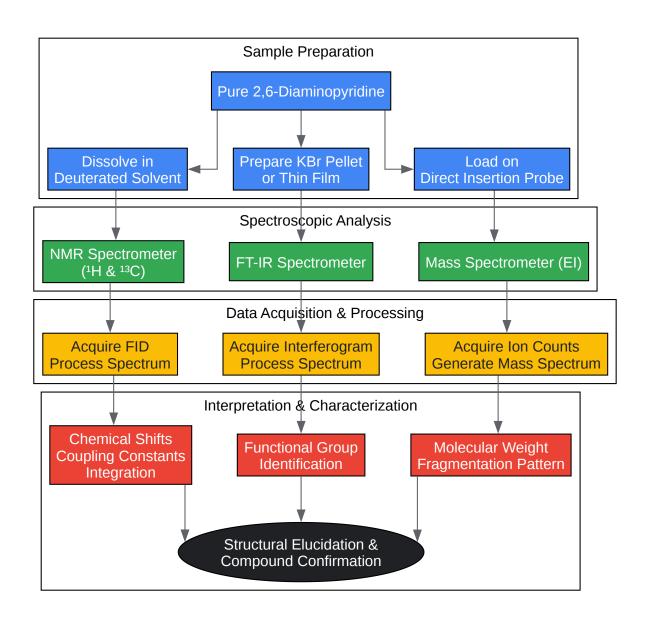


- Identify the molecular ion peak ([M]+).
- Analyze the fragmentation pattern to identify characteristic fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,6-diaminopyridine**.





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Caption: Workflow for Spectroscopic Analysis of **2,6-Diaminopyridine**.



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